N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group and a 2-methyltetrazole moiety linked via a phenoxyacetamide backbone. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the furan group may contribute to π-π interactions in biological targets .
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N5O3/c1-20-18-15(17-19-20)11-4-6-12(7-5-11)23-10-14(21)16-9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,16,21) |
InChI Key |
UGVMLBCNJFXCBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound consists of a furan ring linked to a phenoxy acetamide moiety, with a tetrazole substituent. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines exhibit notable antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 0.25 to 4 µg/mL, significantly outperforming standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of N-(furan-2-ylmethyl)-1H-tetrazol Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 2 |
| 2 | Escherichia coli | 16 |
| 3 | Klebsiella pneumoniae | 8 |
| 4 | Pseudomonas aeruginosa | 32 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated that the compound exhibited cytotoxic effects with IC50 values below 10 µM against several cancer types, including breast and lung cancer cells .
Table 2: Cytotoxicity of N-(furan-2-ylmethyl)-tetrazole Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.3 |
| A549 (Lung) | 7.8 |
| HeLa (Cervical) | 9.1 |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within pathogens or cancer cells. The tetrazole moiety is believed to facilitate binding to enzymes or receptors, modulating their activity and leading to antimicrobial or anticancer effects .
Case Study 1: Antibacterial Efficacy
In a controlled study, N-(furan-2-ylmethyl)-1H-tetrazol derivatives were tested against clinical isolates of Staphylococcus epidermidis. Results showed that certain derivatives inhibited bacterial growth at concentrations as low as 4 µg/mL, demonstrating their potential as effective antibacterial agents against resistant strains .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of N-(furan-2-ylmethyl)-tetrazole derivatives highlighted their ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating the activation of apoptotic pathways .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, heat | 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid | |
| Basic hydrolysis | NaOH, water | N-(furan-2-ylmethyl)amine |
Mechanism : The amide bond cleaves via nucleophilic attack, releasing the amine or acid.
Furan Ring Reactivity
The furan ring participates in electrophilic substitution and Diels-Alder reactions .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic substitution | Electrophiles (e.g., bromine) | Substituted furan derivatives | |
| Diels-Alder | Dienes (e.g., maleic anhydride) | Furan-based cycloadducts |
Note : Furan’s aromaticity enhances reactivity, but steric hindrance from the acetamide substituent may influence regioselectivity.
Phenoxy Group Oxidation
The phenoxy group undergoes oxidation to form quinone derivatives.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic medium | 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ketone |
Mechanism : Oxidation disrupts the ether bond, converting the phenoxy group to a ketone.
Tetrazole Ring Reactions
The tetrazole moiety may decompose under acidic conditions or participate in nucleophilic substitution.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic decomposition | H₂SO₄, heat | Nitrogen gas + substituted phenol | |
| Nucleophilic substitution | Alcohols/amines | Alkylated/aminated tetrazole derivatives |
Note : Tetrazoles are sensitive to strong acids, leading to ring cleavage.
Amide Amidolysis
The acetamide undergoes amidolysis with amines or alcohols, forming substituted amides.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Amidolysis | NH₃, alcohols | N-substituted amides |
Furan Ring Acetylation
The furan ring may undergo Friedel-Crafts acylation, though steric hindrance from the methyl group could limit reactivity.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | Acyl chlorides, AlCl₃ | Acylated furan derivatives |
Cross-Coupling Reactions
The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Heck) if activated positions exist.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Boronic acids, Pd catalyst | Biaryl derivatives |
Key Findings
-
Amide hydrolysis is the most studied reaction, yielding biologically active derivatives.
-
Furan reactivity is critical for expanding structural diversity but requires optimized conditions .
-
Tetrazole stability is a limiting factor in acidic environments, necessitating mild reaction conditions.
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating therapeutic analogs. Further experimental validation is required to confirm predicted reaction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Tetrazole/Triazole Moieties
N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide ()
- Structure : Replaces the furan-2-ylmethyl group with a benzylpiperidinyl substituent.
- Implications: The benzylpiperidine group may enhance lipophilicity and CNS penetration compared to the furan-containing compound.
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ()
- Structure : Substitutes tetrazole with a triazole ring and introduces a fluorine atom.
- Activity : Demonstrates anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The furan and triazole combination may synergize to modulate inflammation pathways.
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide ()
Functional Analogues with Anti-Inflammatory/Anti-Exudative Activity
Thiazolidinedione Derivatives ()
- Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide.
- Activity: Inhibits nitric oxide (NO) production in macrophages (IC50 = 45.6 µM) .
- Comparison : The tetrazole in the target compound may offer superior metabolic stability over the thiazolidinedione core, which is prone to hydrolysis.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (–11)
Antimicrobial Analogues
Benzo[d]thiazol-5-ylsulfonyl Piperazine Acetamides ()
- Example : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
- Activity : Effective against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
- Comparison : The target compound lacks the bulky benzo[d]thiazol group, which may reduce antimicrobial potency but improve solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
